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Boc-lys(Z)-pna

Cat. No.: B557092
M. Wt: 500.5 g/mol
InChI Key: SPLJZTUHLDXXAK-NRFANRHFSA-N
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Description

Role of Boc-Lys(Z)-pNA as a Constituent Monomer in Peptide Nucleic Acid Synthesis

As a monomer, this compound serves as a vital building block in the stepwise assembly of PNA oligomers on a solid support. The Boc group on the N-terminus ensures that polymerization proceeds in a controlled, sequential manner, reacting only when deprotected. The Z group on the lysine (B10760008) side chain remains intact during the PNA chain elongation process, preserving the reactivity of the epsilon-amino group for subsequent modifications or conjugations. This allows for the strategic placement of lysine residues, which can then be deprotected post-synthesis to introduce various functional moieties, such as labels, targeting ligands, or drug molecules. The incorporation of lysine residues via this compound is a primary method for creating PNA conjugates with tailored properties for specific applications. biosearchtech.com, nih.gov

Historical Context and Evolution of Boc/Z Protecting Group Strategy in Solid-Phase Peptide Nucleic Acid Synthesis

The development of PNA synthesis closely mirrored advancements in solid-phase peptide synthesis (SPPS). Early strategies for PNA assembly largely adopted the well-established protecting group chemistries used in peptide synthesis. The Boc/Z protecting group regime was among the first and most widely employed for PNA synthesis. In this strategy, the N-terminal amine of each PNA monomer is protected with the Boc group, and the exocyclic amines of nucleobases (adenine, guanine, cytosine) are typically protected with groups like Z (benzyloxycarbonyl) or its derivatives. rsc.org, psu.edu, researchgate.net

The Boc/Z strategy offered several advantages, including the commercial availability of protected monomers and a relatively low incidence of side reactions, contributing to good purity of the synthesized PNA sequences. rsc.org The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), which can also aid in preventing aggregation of the growing PNA chains. psu.edu However, a significant drawback of the Boc/Z strategy is the requirement for strong acidic conditions for deprotection, which can limit its compatibility with certain linker chemistries or other sensitive functional groups that might be present on the solid support or incorporated labels. rsc.org, biosearchtech.com

Over time, the Fmoc (fluorenylmethyloxycarbonyl) / Bhoc (benzhydroxyl) protecting group strategy emerged as a popular alternative, offering milder deprotection conditions (using piperidine) that are more compatible with a wider range of chemistries and suitable for automated DNA synthesizers. biosearchtech.com, nih.gov, researchgate.net Despite the rise of Fmoc chemistry, the Boc/Z strategy continues to be utilized due to its robustness and established protocols, particularly when harsh acidic cleavage is not a limiting factor. rsc.org, psu.edu

Contemporary Significance in Academic and Biomedical Research

The ability to introduce functional handles into PNA sequences is paramount for their application in diverse fields, ranging from molecular diagnostics and therapeutics to nanotechnology. This compound plays a crucial role in this regard by providing a protected lysine residue that can be selectively deprotected after PNA assembly. biosearchtech.com, nih.gov The exposed epsilon-amino group of lysine can then be used for conjugation with various molecules, including:

Fluorescent dyes and quenchers: For developing PNA-based probes for molecular imaging and diagnostics.

Biotin: For affinity-based purification or detection assays.

Therapeutic agents: Such as cytotoxic drugs or small molecule inhibitors, to create targeted drug delivery systems.

Peptides or proteins: To enhance cellular uptake, targeting, or to create PNA-peptide conjugates with combined functionalities. nih.gov

Linkers for nanoparticles or surfaces: Enabling the immobilization of PNAs for biosensing or material science applications.

The strategic incorporation of lysine residues via this compound allows researchers to create sophisticated PNA architectures that can interact with biological targets, modulate gene expression, or serve as components in advanced biomaterials. biosearchtech.com, nih.gov, researchgate.net

Data Tables

The following tables summarize key aspects of PNA synthesis strategies and performance, highlighting the role of protecting groups and coupling efficiencies.

Table 1: Comparison of Protecting Group Strategies in PNA Synthesis

FeatureBoc/Z StrategyFmoc/Bhoc Strategy
N-terminal Protection Boc (tert-butyloxycarbonyl)Fmoc (fluorenylmethyloxycarbonyl)
Side Chain Protection Z (Benzyloxycarbonyl) for lysine; other groups for nucleobases (e.g., Z for A, C, G)Bhoc (Benzhydroxyl) for nucleobases (A, C, G); side chain protection for Lys varies.
Deprotection Conditions Acidic (e.g., TFA)Basic (e.g., Piperidine)
Advantages Commercial availability of monomers, minimal side reactions, good purity, TFA aids aggregation prevention. rsc.org, psu.eduMilder deprotection conditions, compatible with DNA synthesizers. biosearchtech.com, researchgate.net
Disadvantages Harsh acidic cleavage limits compatibility with certain chemistries. rsc.org, biosearchtech.comCan lead to minor base-catalyzed rearrangements during Fmoc deprotection. biosearchtech.com
Contemporary Use Still widely applied, especially when harsh cleavage is not an issue. rsc.orgMost commonly used chemistry due to broader compatibility. biosearchtech.com

Table 2: Reported Coupling Efficiencies in PNA Synthesis

PNA Sequence/Modification TypeReported Coupling EfficiencyReference
Standard PNA synthesis (general)High biosearchtech.com
POM mixed-sequence (e.g., Lys-TCACAACTT-NH2)~95.2% psu.edu
POM-PNA chimera (e.g., Lys-TCACAACTT-NH2)~96.3% psu.edu
PNA conjugate with DOTA-lysine per chain60% nih.gov
PNA conjugate with PEG-PNA75% nih.gov
Boc-Z strategy stability to coupling conditionsAdvantageous psu.edu

Table 3: Typical Monomer Synthesis Yields (Intermediates)

Intermediate/Compound TypeReported YieldReference
Intermediate in synthesis of chiral PNA monomers (e.g., from fluorenone)87% nih.gov
Intermediate in synthesis of chiral PNA monomers (e.g., Boc-protected aminoaldehyde)83% nih.gov
General statement on monomer synthesis methodologyExcellent nih.gov

Compound Name Table:

Common NameFull Chemical Name/Description
This compoundNα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine PNA monomer
PNAPeptide Nucleic Acid
Boctert-butyloxycarbonyl
ZBenzyloxycarbonyl
FmocFluorenylmethyloxycarbonyl
BhocBenzhydroxyl
TFATrifluoroacetic Acid
SPPSSolid-Phase Peptide Synthesis
POMPyrrolidine-amide oligonucleotide mimic
DOTA1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid
PEGPolyethylene Glycol
HBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
DIEAN,N-Diisopropylethylamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N4O7 B557092 Boc-lys(Z)-pna

Properties

IUPAC Name

benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLJZTUHLDXXAK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Boc Lys Z Pna

Strategies for the Preparation of Boc-Lys(Z)-pNA Monomers

The preparation of PNA monomers involves careful selection of protecting groups and reaction conditions to ensure high yields and purity. This compound, specifically, requires the protection of both the alpha-amino group (with Boc) and the epsilon-amino group of lysine (B10760008) (with Z, or Cbz).

Classical Boc/Z Solid-Phase Synthesis Protocols for PNA Oligomers Utilizing this compound Analogues

Early PNA synthesis strategies largely mirrored those used in peptide synthesis, often employing the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) protecting groups intavispeptides.comrsc.org. In this classical approach, the Boc group serves as a temporary N-terminal protecting group, while the Z group protects the exocyclic amines of nucleobases and, in the case of lysine, its epsilon-amino group intavispeptides.comrsc.org.

The Boc/Z strategy offers advantages such as commercial availability of monomers and generally good purity of synthesis rsc.org. However, a significant drawback is the requirement for harsh acidic conditions (e.g., using trifluoroacetic acid, TFA) for deprotection during each synthesis cycle, which can limit compatibility with other chemistries and is not suitable for standard DNA synthesizers intavispeptides.combiosearchtech.com. Furthermore, the use of strong acids like HF was initially required, posing significant handling challenges intavispeptides.com. Despite these limitations, the Boc/Z strategy, often combined with activating reagents like HATU or TBTU, has been successfully employed for synthesizing PNA oligomers, including those incorporating lysine residues rsc.orgnih.govnih.gov. For instance, Boc-protected PNA monomers, including lysine derivatives, have been used in conjunction with coupling reagents like HATU and bases such as DIPEA and lutidine nih.govbiosearchtech.comrsc.org.

Optimized Synthesis Protocols for this compound and Related PNA Monomers

Research has focused on optimizing PNA synthesis to improve efficiency, yield, and purity, often by exploring new coupling reagents, solvents, and reaction conditions rsc.orgbiotage.comcore.ac.ukacs.orgresearchgate.net. While the prompt specifically mentions this compound, many optimized protocols discuss general PNA monomer synthesis or the use of Fmoc/Bhoc strategies, which are now more prevalent due to milder deprotection conditions intavispeptides.comrsc.orgbiosearchtech.com.

Optimized protocols often involve:

  • Coupling Reagents : The use of highly efficient coupling reagents such as HATU, HBTU, PyBOP, DIC/Oxyma, and TBTU has been demonstrated to improve coupling efficiency and reduce reaction times rsc.orgrsc.orgnih.govbiosearchtech.combiotage.comsaspublishers.com. For example, DIC/Oxyma in combination with microwave heating has shown superior results compared to conventional methods saspublishers.com.
  • Solvent Choice : Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used, with DMF sometimes affording slightly improved crude purity rsc.org.
  • Resin Selection : ChemMatrix® resin and TentaGel® S-RAM resin are examples of supports used in PNA synthesis, with resin substitution levels influencing efficiency biotage.com. Rink Amide resin is also widely employed saspublishers.comscienceopen.comjst.go.jp.
  • Monomer Equivalents and Reaction Times : Adjusting monomer equivalents and coupling times is crucial. For instance, using 4-5 equivalents of PNA monomers with extended coupling times (e.g., 60 minutes at room temperature or 6-7 minutes at 75°C with microwave) has been reported biotage.comsaspublishers.combiotage.com.
  • Capping Steps : While sometimes omitted in manual synthesis, a capping step (e.g., using acetic anhydride (B1165640) or N1-benzyloxycarbonyl-N6(3)-methylimidazole triflate) can simplify purification by blocking unreacted amino groups nih.govbiotage.com.
  • N-Boc-ethylenediamine is highlighted as a pivotal intermediate in PNA chemistry, with synthetic routes commencing from this material yielding PNA monomers in relatively high yield and purity researchgate.net.

    Stereochemical Control and Optical Purity in Synthesis of this compound Analogues

    The introduction of chirality into the PNA backbone, often through the use of amino acid-derived monomers, can significantly influence PNA properties core.ac.ukpsu.edunih.govacs.orgnih.govcore.ac.ukacs.orgtandfonline.com. Lysine, being a chiral amino acid, can be incorporated in either its L- or D-configuration, leading to chiral PNA monomers.

  • Chiral Monomer Synthesis : New chiral PNA monomers have been synthesized starting from various amino acids, including lysine derivatives, using methods like reductive amination of N-Boc-protected amino aldehydes with methyl glycinate (B8599266) psu.edunih.gov. The Ugi reaction has also been employed for the synthesis of chiral PNA monomers, including those with organometallic labels acs.org.
  • Stereochemical Effects : The stereochemistry of substituents, particularly at the alpha- and gamma-positions of the PNA backbone, can impact DNA binding affinity and selectivity nih.govacs.orgtandfonline.com. For example, studies on gamma-PNA have shown that L-amino acid-derived monomers can induce right-handedness in PNA:PNA duplexes and increase DNA binding affinity tandfonline.com. Conversely, D-amino acid-derived monomers in alpha-PNA have been shown to increase selectivity for single-mismatched sequences acs.org.
  • Optical Purity : Maintaining optical purity during synthesis is crucial. While some methods aim for enantioselective synthesis, others may result in racemic mixtures acs.orgacs.org. Epimerization during PNA synthesis, particularly with C(2)-modified monomers, can lead to mixtures of stereoisomers with varying properties acs.org. Strategies to minimize epimerization include using submonomeric approaches or careful control of reaction conditions acs.org.
  • Incorporation of this compound in Peptide Nucleic Acid Oligomer Assembly

    Once the this compound monomers are prepared, they are incorporated into PNA oligomers using solid-phase synthesis techniques, similar to those used for peptides and oligonucleotides.

    Manual Solid-Phase Synthesis Techniques

    Manual solid-phase synthesis offers a hands-on approach to PNA assembly, allowing for direct control over reaction steps. This method is particularly useful for smaller-scale syntheses or when specialized automated equipment is unavailable springernature.comumich.edu.

    Key aspects of manual PNA synthesis include:

  • Protecting Group Strategy : While Boc/Z chemistry was an early approach, Fmoc/Bhoc is now more common due to milder deprotection conditions intavispeptides.comrsc.orgbiosearchtech.com. However, Boc-protected monomers, including this compound, can still be effectively used in manual synthesis umich.edu.
  • Reagent Anhydrousness : It is critical to maintain anhydrous conditions, as water contamination can lead to incomplete coupling reactions umich.edu.
  • Coupling and Deprotection Cycles : Manual synthesis involves repetitive cycles of monomer coupling (using activated monomers) and deprotection of the temporary N-terminal protecting group (e.g., Boc or Fmoc).
  • Capping : A capping step after coupling can be included to block unreacted amines and improve purification umich.edu.
  • Solubility : PNA monomers and oligomers can sometimes have solubility issues, which may require adjustments to solvent or pH, or heating umich.edu.
  • Automated Synthesis Approaches (e.g., Microwave-Assisted Coupling)

    Automated synthesis, particularly using microwave-assisted coupling, significantly enhances the speed and efficiency of PNA oligomer assembly biotage.comcore.ac.uksaspublishers.combiotage.comspringernature.comacs.orgnih.govnih.govcreative-peptides.com. These methods are crucial for producing larger quantities of PNA for research and potential applications.

  • Automated Synthesizers : Instruments like the Biotage® Initiator+ Alstra™ and Expedite synthesizer (Applied Biosystems) are adapted for PNA synthesis, often using Fmoc chemistry biotage.comsaspublishers.combiotage.comumich.edu.
  • Microwave-Assisted Coupling : Microwave irradiation can dramatically reduce reaction times and improve coupling efficiency, especially for difficult sequences biotage.comsaspublishers.combiotage.comspringernature.comnih.govcreative-peptides.com. For example, coupling reactions can be reduced from hours to minutes saspublishers.combiotage.com. Optimized conditions often involve temperatures around 70-75°C for coupling steps biotage.comsaspublishers.combiotage.com.
  • Flow Synthesis : Advanced automated systems employing flow chemistry have emerged, enabling rapid amide bond formation (e.g., 10 seconds per bond) and significantly increasing synthesis rates compared to conventional batch methods acs.orgnih.gov. These systems can achieve improved crude purity without the need for capping or double couplings acs.orgnih.gov.
  • Coupling Reagents and Conditions : Optimized automated protocols utilize efficient coupling reagents (e.g., DIC/Oxyma, HATU, HBTU) and carefully controlled reaction parameters, including monomer equivalents and reaction times, to maximize yield and purity nih.govbiosearchtech.combiotage.comsaspublishers.comacs.org.
  • The synthesis of PNA oligomers, including those incorporating lysine residues, is a well-established field with ongoing optimization efforts to improve efficiency and accessibility. The Boc/Z strategy, while classical, laid the groundwork for modern Fmoc-based and automated synthesis methods that are now routinely employed.


    Protecting Group Chemistry Associated with this compound and PNA Oligomers

    The synthesis of PNA oligomers, analogous to solid-phase peptide synthesis (SPPS), requires the temporary protection of the amino terminus of the growing chain and the permanent protection of reactive functional groups on the nucleobases and amino acid side chains rsc.orgintavispeptides.comresearchgate.netcreative-peptides.com. Lysine, with its reactive ε-amino group, necessitates appropriate protection to avoid participation in undesired reactions during monomer coupling openaccesspub.orgpeptide.com. The this compound monomer utilizes Boc for the temporary protection of the backbone amino group and Z for the permanent protection of the lysine side chain's ε-amino group.

    Deprotection and Cleavage Strategies for this compound-containing PNA Oligomers

    The removal of protecting groups is a critical step in PNA synthesis, occurring either during the iterative coupling cycles (for temporary groups) or at the end of the synthesis (for permanent groups, along with cleavage from the solid support) rsc.orgintavispeptides.combiosearchtech.com.

    Boc Deprotection: The Boc group is typically removed using strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common reagent. Concentrations of TFA typically range from 20% to 95% rsc.orgwikipedia.orgnih.govrsc.orgresearchgate.net. Other acidic reagents like HCl in dioxane or methanol (B129727) can also be employed wikipedia.orgrsc.orgresearchgate.net. The choice of acid and conditions is important to ensure complete removal of the Boc group without affecting other acid-sensitive functionalities or the growing PNA chain. Scavengers like anisole (B1667542) or thioanisole (B89551) may be added to the TFA solution to trap the tert-butyl cation intermediate and prevent side reactions wikipedia.org.

    Z (Cbz) Deprotection: The Z group is removed via catalytic hydrogenation. This involves treating the protected PNA with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) rsc.orggoogle.combiosearchtech.comgoogle.com. This method is mild and selective for the Z group, leaving acid-labile groups like Boc intact. Hydrogenolysis is often performed in solvents like methanol or ethanol.

    Table 2: Deprotection Conditions for Boc and Z Groups in PNA Synthesis

    Protecting GroupDeprotection Reagent/ConditionsPrimary Use in PNA SynthesisNotes
    Boc Trifluoroacetic acid (TFA) in DCM (e.g., 20-95%)Temporary protection of the α-amino group (backbone)Acid-labile; scavengers (e.g., anisole) may be used to trap carbocations.
    HCl in dioxane or methanol (e.g., 4 M)Temporary protection of the α-amino group (backbone)Acid-labile.
    Z (Cbz) H₂, Pd/C (catalytic hydrogenation) in MeOH or EtOHPermanent protection of Lysine ε-amino groupHydrogenolysis-labile; orthogonal to acid-labile groups.
    Other methods like transfer hydrogenation (e.g., Ir(III) catalyst)Permanent protection of Lysine ε-amino groupAlternative hydrogenolysis methods.

    Compound List

    this compound

    Peptide Nucleic Acids (PNAs)

    tert-butyloxycarbonyl (Boc)

    Benzyloxycarbonyl (Z or Cbz)

    9-fluorenylmethyloxycarbonyl (Fmoc)

    Benzhydryloxycarbonyl (Bhoc)

    Trityl (Trt)

    4-methoxytrityl (Mmt)

    Dde (1-(4,4-dimethyl-2,6-dioxacyclohexylidene)ethyl)

    Alloc (allyloxycarbonyl)

    Mtz (4-(methylthio)benzyloxycarbonyl)

    Mmtb (2-methoxy-4-(methylthio)benzyl)

    pNZ (p-nitrobenzyloxycarbonyl)

    Tos (Tosyl)

    ivDde (1-(4,4-dimethyl-2,6-dioxacyclohexylidene)ethyl)

    VeZ (vinyl ether benzyloxycarbonyl)

    NIT (N-Substituted Iminothiolane)

    Enzymological Applications of Boc Lys Z Pna As a Substrate

    Utilization as a Chromogenic Substrate in Protease Assays

    As a chromogenic substrate, Boc-Lys(Z)-pNA is employed in assays to detect and quantify the activity of various proteases. The principle involves the enzyme cleaving the peptide bond within the substrate, leading to the release of p-nitroaniline, which can be measured at a characteristic wavelength, typically 405 nm pentapharm.comtandfonline.comsmolecule.com.

    While detailed kinetic parameters specifically for this compound with trypsin are not extensively detailed in the provided search results, substrates with similar lysine-pNA structures, such as Z-Lys-pna, have been widely used for the measurement of trypsin activity acs.org. Trypsin, a key serine protease in digestion, cleaves peptide bonds at the carboxyl side of lysine (B10760008) or arginine residues. The presence of the lysine residue within this compound makes it a potential substrate for trypsin and related enzymes ru.nlacs.org. Other related chromogenic substrates like Boc-QAR-pNA are also utilized for trypsin activity assays smolecule.com.

    Plasmin, another significant serine protease involved in fibrinolysis, also exhibits a preference for cleaving peptide bonds following lysine or arginine residues. Synthetic substrates, including those with lysine residues and a pNA leaving group, are commonly used for plasmin activity assessment. While specific studies detailing the use of this compound for plasmin are not explicitly found in the provided literature, substrates like S2251 (H-D-valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride) are established chromogenic substrates for plasmin tandfonline.comnih.gov. This compound, by virtue of its lysine component, falls into the category of substrates that could potentially be employed for plasmin characterization, though specific validation data is limited within the scope of these results.

    This compound is classified as a synthetic substrate for serine proteases ru.nl. While specific examples of other serine proteases characterized using this particular substrate are not detailed in the provided search results, its general structure suggests potential applicability to enzymes that recognize lysine as a P1 residue. The development of chromogenic substrates is an ongoing effort to provide tools for a broader range of protease characterization pentapharm.comtandfonline.com.

    Assessment of Plasmin Activity

    Kinetic Analysis of Enzyme-Catalyzed Hydrolysis Involving this compound

    Kinetic analysis is crucial for understanding enzyme mechanisms, substrate specificities, and the efficacy of inhibitors. This involves determining parameters such as Michaelis-Menten constants (KM) and catalytic turnover rates (kcat).

    Directly reported Michaelis-Menten parameters (kcat, KM) for this compound with specific enzymes are not extensively detailed in the provided search results. While studies have investigated related substrates like Z-Lys-pna with trypsin, yielding parameters such as kcat values around 0.5 s–1 and KM values that vary with pH acs.org, specific quantitative data for this compound itself is limited. Source umich.edu mentions kinetic parameters for "BOC-Lys concentration" but does not specify the substrate structure as this compound. Source nih.gov provides kinetic data for AMP-N-ε-(N-Boc-Lys-NH2), a different substrate. Therefore, comprehensive kinetic profiling of this compound across various enzymes is not fully elucidated by the available information.

    The pH dependence of enzymatic reactions is critical for understanding the ionization states of catalytic residues within the enzyme's active site. For the closely related substrate Z-Lys-pna, studies have shown that the trypsin-catalyzed hydrolysis exhibits significant pH dependence. For instance, the catalytic rate constant (kcat) for Z-Lys-pna with trypsin is influenced by the ionization states of key residues like Histidine-57 and Aspartate-189, with pKa values reported around 6.75 and 4.1, respectively, affecting both acylation and deacylation steps acs.org. While these findings provide insight into the behavior of lysine-based pNA substrates, specific pH-dependence data for this compound is not directly presented in the provided search results.

    Compound List:

    this compound (N-tert-Butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine p-nitroanilide)

    p-nitroaniline (pNA)

    Boc-QAR-pNA (Boc-Lys-Ala-Arg-p-nitroanilide)

    Z-Lys-pna (N-α-benzyloxycarbonyl-l-lysine p-nitroanilide)

    S2251 (H-D-valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride)

    Z-Gly-Pro-Arg-pNA

    Boc-Lys(TFA)-AMC

    Boc-Lys(Z)-OH (Nα-Boc-Nε-Cbz-L-lysine)

    Boc-Lys-OH (N-alpha-(tert-Butoxycarbonyl)-L-lysine)

    Z-Tyr-Lys-Arg-pNA

    Bz-Arg-pNA (Benzoyl-arginine p-nitroanilide)

    Ac-LKRR-pNA

    Ac-SHLGLAR-pNA

    H-l-Ala-l-Phe-l-Lys-pNA

    Analysis of Acylation and Deacylation Rates

    This compound serves as a substrate for kinetic analyses, allowing for the determination of enzyme reaction rates, specifically acylation and deacylation processes. In enzymatic hydrolysis, the substrate first undergoes acylation, forming an acyl-enzyme intermediate, followed by deacylation, where the acyl group is transferred to water, regenerating the free enzyme. acs.org

    A detailed kinetic analysis of the trypsin-catalyzed hydrolysis of this compound has been undertaken to quantify these rates. Studies have investigated the pH dependence of catalytic parameters such as kcat (the turnover number) and KM (the Michaelis constant), which are related to acylation (k2) and deacylation (k3) rates. For the trypsin-catalyzed hydrolysis of this compound, the ratio of k3/k2 was found to be dependent on pH. At pH 4.5, this ratio was approximately 55, increasing to 1200 and 1080 at pH 2.6 and 9.8, respectively. acs.org This indicates that from pH 2.6 to 9.8, k3 is significantly larger than k2, suggesting that the acylation rate (k2) can be rate-limiting for this compound. Consequently, the Michaelis constant (KM) simplifies to the substrate binding constant (Ks) under these conditions, meaning KM values accurately reflect Ks. acs.org

    Development of Enzyme Activity Assays

    The chromogenic nature of this compound, due to the release of p-nitroaniline, makes it an ideal substrate for developing various enzyme activity assays. These assays are crucial for quantifying enzyme levels, characterizing enzyme kinetics, and screening for enzyme inhibitors. The ability to monitor the release of p-nitroaniline spectrophotometrically at 405 nm provides a sensitive and quantitative method for assessing enzyme activity. tandfonline.com

    Continuous Enzyme Activity Assays

    Continuous assays allow for real-time monitoring of enzyme activity by continuously measuring the product formation. This compound is well-suited for this purpose as the release of p-nitroaniline leads to a progressive increase in absorbance at 405 nm, which can be tracked over time using a spectrophotometer or microplate reader. tandfonline.com This method provides kinetic data directly, such as initial reaction velocities, which can be used to determine kinetic parameters like kcat and KM. For instance, studies on the papain-catalyzed hydrolysis of Z-Lys-pNA (a related substrate) have determined pH-dependent catalytic parameters, demonstrating the utility of such substrates in continuous assay formats. nih.gov

    Two-Step Endpoint Assays

    Two-step endpoint assays involve an initial enzymatic reaction followed by a separate step to detect or quantify the product. While this compound's chromogenic nature lends itself to continuous monitoring, it can also be adapted for endpoint assays. In such a setup, the enzyme reaction is allowed to proceed for a specific duration, after which it is quenched, and the accumulated p-nitroaniline is measured. explorationpub.com This approach is particularly useful when the enzyme or its products might interfere with continuous monitoring or when high-throughput screening requires a defined reaction time. For example, in assays for histone deacetylase 8 (KDAC8), a two-step approach involving a primary deacetylation reaction followed by a signal development step using trypsin and a chromogenic substrate like Bz-Arg-PNA has been employed. explorationpub.com Although Bz-Arg-PNA is mentioned here, the principle applies to other chromogenic substrates like this compound, where the release of p-nitroaniline would be measured after the reaction is stopped.

    High-Throughput Screening (HTS) Methodologies for Enzyme Inhibitors

    This compound is a valuable substrate for high-throughput screening (HTS) campaigns aimed at identifying enzyme inhibitors. HTS requires robust, sensitive, and easily automatable assays. The chromogenic nature of this compound allows for the development of simple spectrophotometric assays that can be performed in multi-well plates, enabling the rapid screening of large compound libraries. tandfonline.comsmolecule.com

    In an HTS format, enzyme activity is measured in the presence of various test compounds. A reduction in the rate of p-nitroaniline release, indicated by a lower increase in absorbance at 405 nm, signifies the presence of an inhibitor. For example, Boc-QAR-pNA (Boc-Lys-Ala-Arg-p-nitroanilide), a related substrate, is used to assess trypsin activity and evaluate the effectiveness of protease inhibitors. smolecule.com The ability to obtain quantitative data on enzyme inhibition (e.g., IC50 values) from such assays makes this compound a critical tool in drug discovery and development for identifying novel therapeutic agents targeting specific enzymes. smolecule.com

    Structural and Functional Modifications of Boc Lys Z Pna and Derived Pna Architectures

    Conjugation Strategies for Boc-Lys(Z)-pNA-containing PNA Oligomers

    Integration with Other Biomolecules and Functional Moieties (e.g., Fluorophores)

    The versatility of PNA chemistry, particularly through the incorporation of lysine (B10760008) residues, extends to the conjugation with a wide array of other biomolecules and functional moieties, such as fluorophores, for diagnostic and research purposes pnabio.comrsc.orgnih.govmdpi.comnih.gov. The ε-amino group of lysine serves as a convenient attachment point for these functional groups, either directly or via linkers pnabio.comrsc.orgnih.govmdpi.comnih.gov.

    Fluorophore Labeling: Fluorescently labeled PNAs are extensively used as probes in techniques like fluorescence in-situ hybridization (PNA-FISH) and for studying cellular uptake and localization nih.gov. Lysine can be modified to incorporate fluorophores at internal positions of the PNA molecule rsc.org. For example, a PNA monomer featuring an Alloc-protected lysine side chain has been synthesized for on-resin labeling with fluorophores, enabling the development of fluorogenic ligation reactions for detecting single base mutations with high sequence selectivity nih.gov. The choice of fluorophore is critical, with some dyes, like HiLyte Fluor 488, offering improved brightness and photostability compared to others, and maintaining fluorescence independent of pH in the biologically relevant range nih.gov.

    Conjugation with Other Biomolecules: Beyond peptides, PNAs can be conjugated with other biomolecules, such as antibodies, to create targeted agents for imaging and therapy . Antibody-PNA conjugates leverage the antibody's specificity and the PNA's sequence-encoded binding properties . Lysine and cysteine residues are common conjugation sites for such modifications . For instance, lysine conjugation has been explored for attaching various functional groups to PNA for biosensing applications, such as immobilizing PNA probes onto zinc oxide nanowires for label-free detection of DNA mdpi.com.

    Functionalization for Sensing and Delivery: The ability to functionalize PNAs via lysine residues also enables their use in biosensing platforms. For example, PNA probes functionalized with lysine can be anchored to surfaces like gold electrodes for electrochemical detection nih.gov. Furthermore, the lysine side chain's reactivity is utilized to attach functional molecules for drug delivery systems or to create PNA-based supramolecular assemblies rsc.orgresearchgate.net. The introduction of lysine residues can also influence the PNA's interaction with DNA and RNA, sometimes enhancing binding affinity or conferring specific recognition properties acs.orgbeilstein-journals.orgrsc.orgmdpi.compnas.orggoogle.com. For example, lysine-embedded phenanthridine (B189435) peptides have shown strong binding interactions with DNA and RNA, with the position of lysine influencing the binding constants and the potential for triplex formation mdpi.com.

    Table 2: Examples of PNA Conjugation with Functional Moieties via Lysine

    Functional MoietyConjugation Strategy/SiteApplication AreaResearch Findings/PropertiesReference
    Fluorophores (e.g., HiLyte Fluor 488, FAM)Lysine side chain (internal or N-terminus)Probes, Imaging, DiagnosticsImproved cellular uptake, photostability, pH-independent fluorescence, sequence-specific detection rsc.orgnih.govnih.gov
    AntibodiesLysine or Cysteine conjugationTargeted imaging, TherapyCombines antibody specificity with PNA binding properties
    Zinc Oxide NanowiresLysine side chain (immobilization)BiosensingLabel-free detection of DNA, high specificity mdpi.com
    Gold ElectrodesLysine amine groups (anchoring)Electrochemical BiosensingSensitive and selective detection of target oligonucleotides nih.gov
    Functional Groups (general)Lysine side chainDrug Delivery, Supramolecular AssembliesVersatile handle for attaching various molecules, modulation of properties rsc.orgresearchgate.net

    Compound List:

    this compound

    Peptide Nucleic Acid (PNA)

    DNA

    RNA

    dsRNA

    dsDNA

    Oligolysines

    Cell-Penetrating Peptides (CPPs)

    Tat peptide

    Penetratin peptide

    RXR peptides

    KFF peptides

    TAT peptide

    Transportan

    R6-Penetratin

    Antimicrobial peptides (AMPs)

    Fluorophores (e.g., HiLyte Fluor 488, FAM, Fluorescein (B123965) isothiocyanate)

    Antibodies

    Zinc Oxide Nanowires (ZnONWs)

    Gold Surfaces

    Phenanthridine peptides

    Oligonucleotides

    Aminosugars

    Aminoglycoside antibiotics (e.g., Neomycin B)

    Polyethylenimine

    Lipid moieties

    OEG (Oligo(ethylene glycol))

    Mal (Maleimide)

    Thiol-functionalized PNA

    Acyl carrier protein (acpP) gene

    Arg-rich peptides

    Lysine-rich peptides

    Oligonucleotide analogues

    Phosphono-PNA

    Glutamine phosphonate (B1237965)

    Lysine bis-phosphonate

    γ-modified PNA

    α-modified PNA

    Guanidine

    Arginine

    N-Boc-lysine

    Nitrophthalimide

    Phthalimide

    D-Lysine

    L-Lysine

    Guanidine

    OEG-Mal moieties

    Thiol-functionalized PNA

    C-I pseudocomplementary base pair

    Cationic shell cross-linked nanoparticles

    Self-reporting PNA–DNA primer

    Cationic conjugated polyelectrolytes (CCP)

    Oligophenylene/fluorene

    Quaternary ammonium (B1175870) side chains

    C-terminus protected anti-TAR PNA bearing fluorescein

    Neosamine derivative

    Aminoglucosamine monomer

    Neomycin B

    HIV-1 TAR RNA

    RRE

    DIS

    RXR4–PNA705 conjugate

    pAnt

    pTat

    R9

    K8

    Oligodeoxynucleotides (ODNs)

    2′-O-Methylated RNA (2′-OMeRNA)

    Phosphorothioate oligonucleotides (PS-ODNs)

    N-alpha-Boc-N-epsilon-benzyloxycarbonyl-L-lysine 4-nitroanilide

    Boc-Arg(Tos)-OH

    Boc-beta-Ala-OH

    Boc-Asp(OBzl)-OH

    Boc-Ala-OH

    D-Lys(Z)-Pro-Arg-pNA (diacetate)

    H-Lys(boc)-pna

    N-alpha-Boc-N-epsilon-Z-L-lysine 4-nitroanilide

    this compound

    Analytical and Characterization Methodologies for Boc Lys Z Pna and Its Oligomers

    Spectrophotometric Techniques for Monitoring p-Nitroaniline Release

    Spectrophotometric methods are widely utilized to monitor reactions that result in the release of the chromogenic moiety, p-nitroaniline (pNA). Boc-Lys(Z)-pNA, when used as a substrate, can be cleaved by specific enzymes, leading to the liberation of pNA. This release is typically detected by measuring the absorbance of the liberated pNA at specific wavelengths in the visible spectrum. The most common wavelengths employed for this detection are 405 nm or 410 nm, where pNA exhibits strong absorbance nih.govtaylorandfrancis.comgoogle.comresearchgate.netresearchgate.netmedchemexpress.eusigmaaldrich.com.

    The principle behind this technique is that the intact this compound substrate is generally colorless or has minimal absorbance at these wavelengths. Upon enzymatic hydrolysis of the amide bond adjacent to the pNA group, free pNA is released. The increase in absorbance at the characteristic wavelength is directly proportional to the amount of pNA liberated, thereby allowing for the quantification of enzyme activity or reaction kinetics nih.govtaylorandfrancis.comgoogle.comresearchgate.netresearchgate.netmedchemexpress.eusigmaaldrich.comdcu.ie. This method is rapid, sensitive, and suitable for continuous monitoring of enzymatic reactions nih.govresearchgate.netresearchgate.net.

    Spectrophotometric Detection ParameterTypical Value/DescriptionReference
    Chromophore Releasedp-Nitroaniline (pNA) nih.govtaylorandfrancis.comgoogle.com
    Monitoring Wavelength405 nm or 410 nm nih.govtaylorandfrancis.comgoogle.comresearchgate.netresearchgate.netmedchemexpress.eusigmaaldrich.com
    PrincipleMeasurement of absorbance increase due to pNA liberation nih.govtaylorandfrancis.comgoogle.com
    ApplicationEnzyme activity assays (e.g., amidases, proteases, caspases) nih.govtaylorandfrancis.comgoogle.comresearchgate.netresearchgate.netmedchemexpress.eusigmaaldrich.comdcu.ie

    Chromatographic Separation and Purity Assessment

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides and peptide nucleic acids (PNAs), including derivatives like this compound nih.govnih.govnih.govresearchgate.netgoogle.comrsc.orgtandfonline.compepdd.comresearchgate.netiris-biotech.denih.govaimspress.comtandfonline.comrsc.orgnih.gov. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For PNA oligomers and protected amino acid derivatives, UV-Vis detection is commonly employed, often at wavelengths around 210-220 nm to detect peptide bonds or 260 nm for PNAs due to their nucleobase components rsc.orgpepdd.comiris-biotech.de. Purity is typically determined by analyzing the peak area of the target compound relative to the total area of all detected peaks, with purities exceeding 95% being a common benchmark nih.govnih.gov.

    Typical mobile phases consist of mixtures of water and organic solvents, such as acetonitrile (B52724), often acidified with trifluoroacetic acid (TFA) to improve peak shape and separation nih.govgoogle.comrsc.orgpepdd.com. The use of TFA as an ion-pairing reagent is common in peptide and PNA purification google.com.

    HPLC ParameterTypical Description/ExamplesReference
    Stationary PhaseODS-Hypersil, C18, C8 columns nih.govgoogle.comrsc.orgpepdd.comresearchgate.netnih.govrsc.org
    Mobile PhaseWater/Acetonitrile gradients, often with 0.1% TFA nih.govgoogle.comrsc.orgpepdd.comrsc.org
    Detection Wavelength210-220 nm (peptide bonds), 260 nm (PNAs) rsc.orgpepdd.comiris-biotech.de
    Purity AssessmentPeak area percentage; >95% commonly achieved nih.govnih.gov
    ApplicationPurification and purity assessment of PNA oligomers and protected amino acid derivatives nih.govnih.govgoogle.comrsc.orgpepdd.comiris-biotech.denih.govnih.gov

    Reversed-Phase HPLC (RP-HPLC)

    Reversed-Phase HPLC (RP-HPLC) is the most prevalent mode of HPLC used for the purification and analysis of peptides and PNA oligomers nih.govnih.govgoogle.comrsc.orgpepdd.comresearchgate.netiris-biotech.denih.govnih.govrsc.orgjst.go.jprsc.org. This technique separates molecules based on their hydrophobicity, employing a non-polar stationary phase (commonly silica (B1680970) bonded with C18 or C8 alkyl chains) and a polar mobile phase, typically a gradient of water and acetonitrile containing an ion-pairing agent like TFA nih.govgoogle.compepdd.com. RP-HPLC is highly effective in separating the target compound from impurities, including truncated sequences, side-reaction products, and unreacted starting materials pepdd.comiris-biotech.de. The efficiency of RP-HPLC allows for the purification of crude PNA samples to high purity levels, often exceeding 95% nih.govnih.govrsc.orgnih.gov.

    Mass Spectrometry for Composition and Purity Confirmation

    Mass spectrometry (MS) serves as a critical tool for confirming the molecular weight and elemental composition of this compound and its synthesized oligomers, thereby providing definitive evidence of identity and purity nih.govnih.govgoogle.comnih.govnih.govjst.go.jprsc.orgniscpr.res.innih.gov. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed nih.govnih.govnih.govjst.go.jprsc.orgniscpr.res.innih.gov.

    MALDI-TOF MS is particularly favored for PNA analysis due to its high sensitivity, ability to handle large molecules, and minimal fragmentation, which simplifies the interpretation of the mass spectrum rsc.org. ESI-MS, often coupled with liquid chromatography (LC-MS), is also widely used for both qualitative and quantitative analysis, providing accurate mass measurements that can confirm the molecular formula and detect the presence of impurities with different masses nih.govgoogle.comnih.govnih.govniscpr.res.innih.gov. Tandem mass spectrometry (MS/MS) can further elucidate structural information through fragmentation patterns niscpr.res.in.

    Mass Spectrometry TechniquePrimary ApplicationReference
    MALDI-TOF MSMolecular weight confirmation, purity assessment, characterization of PNA oligomers nih.govrsc.org
    ESI-MS / LC-MSMolecular weight confirmation, purity assessment, compositional analysis nih.govgoogle.comnih.govnih.govniscpr.res.innih.gov
    ESI-MS/MSStructural elucidation via fragmentation patterns niscpr.res.in
    Overall RoleConfirmation of identity, purity, and elemental composition nih.govnih.govgoogle.comnih.govjst.go.jprsc.orgnih.gov

    Chiral Analysis for Stereochemical Purity

    The stereochemical integrity of the lysine (B10760008) residue in this compound is crucial, as the presence of enantiomeric impurities (e.g., D-lysine instead of L-lysine) can significantly impact the properties and biological activity of derived peptides or PNAs aimspress.comcat-online.comsigmaaldrich.comrsc.org. Chiral analysis techniques are employed to ensure high stereochemical purity, often down to levels below 1% cat-online.com.

    Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary method for this purpose, utilizing specialized chiral stationary phases (CSPs) or chiral mobile phase additives to separate enantiomers nih.govresearchgate.nettandfonline.comresearchgate.netaimspress.comrsc.orgcat-online.comsigmaaldrich.comphenomenex.com. Alternatively, derivatization of the amino acid or its derivatives with chiral reagents (e.g., Marfey's reagent or Mosher's reagent) can convert enantiomers into diastereomers, which can then be separated and quantified using standard achiral HPLC or other chromatographic methods like GC-MS tandfonline.comresearchgate.netaimspress.comcat-online.comresearchgate.netplos.org. Mass spectrometry can also be used in conjunction with chiral separation techniques to confirm the identity of the separated stereoisomers cat-online.com.

    Chiral Analysis MethodPrincipleApplicationReference
    Chiral HPLCSeparation using chiral stationary phases (CSPs) or chiral mobile phase additivesEnantiomeric purity assessment of amino acid derivatives and PNA monomers nih.govresearchgate.nettandfonline.comresearchgate.netaimspress.comrsc.orgcat-online.comsigmaaldrich.comphenomenex.com
    Derivatization + HPLC/GC-MSFormation of diastereomers followed by separation on achiral columns or GC-MSMonitoring racemization, quantifying enantiomeric impurities tandfonline.comresearchgate.netaimspress.comcat-online.comresearchgate.netplos.org
    NMR SpectroscopyAnalysis of diastereomeric derivatives using fluorine NMR (e.g., with Mosher's reagent)Determining enantiomeric purity of chiral monomers plos.org
    Overall GoalEnsure stereochemical purity of L-lysine residue, detect and quantify D-isomer impurities (<1%)Essential for biological activity and hybridization properties of peptides and PNAs aimspress.comcat-online.comsigmaaldrich.comrsc.org

    Advanced Research Applications and Methodological Considerations

    Role in Investigating Enzyme Mechanisms

    Boc-Lys(Z)-pNA serves as a crucial chromogenic substrate for elucidating the mechanisms of enzymes, especially proteases, that recognize and cleave lysine (B10760008) residues within peptide sequences chemimpex.comscbt.comchemsrc.com. The fundamental principle behind its utility lies in the enzymatic hydrolysis of the amide bond between the lysine residue and the p-nitroanilide (pNA) moiety. Upon cleavage, the pNA group is released, generating a colored product that can be quantified using spectrophotometry, typically at an absorbance maximum around 405 nm pentapharm.com. This colorimetric output provides a direct measure of enzyme activity.

    Researchers leverage this compound to determine key enzymatic kinetic parameters such as the Michaelis constant (Km) and the catalytic turnover number (kcat) nih.govnih.govacs.org. These parameters are fundamental to understanding an enzyme's substrate specificity, affinity, and catalytic efficiency. Studies involving similar lysine-based pNA substrates, such as N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA), have demonstrated the critical influence of pH on these kinetic parameters, revealing specific pKa values that govern catalytic steps like acylation and deacylation acs.orgnih.gov. For instance, investigations into Z-Lys-pNA have identified pH-dependent pKa values that affect acylation rates, highlighting the importance of specific protonation states of active site residues for catalysis acs.org. While this compound differs in its N-alpha protecting group, it functions on analogous principles, enabling detailed mechanistic investigations for a range of enzymes that process lysine-containing substrates. The compound's utility is further exemplified by related substrates like Boc-Leu-Ser-Thr-Arg-pNA, which are employed in the study of coagulation factors, underscoring the broad applicability of pNA substrates in enzyme mechanism research peptanova.de.

    Application in High-Throughput Screening for Biological Modulators

    The chromogenic property of this compound makes it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying modulators of enzyme activity, including inhibitors and activators nih.govexplorationpub.comasm.org. HTS methodologies involve the rapid assessment of large libraries of chemical compounds for their ability to influence target enzyme function. The enzymatic cleavage of this compound, leading to the release of colored pNA, generates a quantifiable signal that can be efficiently measured in multi-well plate formats.

    In a typical HTS assay, the presence of an inhibitor would reduce the rate of pNA release, resulting in a lower absorbance signal compared to wells containing only the enzyme and substrate. Conversely, an activator would accelerate the rate of signal generation. This colorimetric readout facilitates the rapid and quantitative evaluation of numerous compounds, accelerating the discovery of potential therapeutic agents. For example, related fluorogenic substrates, such as Boc-Lys(TFA)-AMC, are utilized in continuous assays for the screening of Histone Deacetylase 8 (KDAC8) inhibitors, specifically designed for HTS nih.govexplorationpub.com. Similarly, Boc-Gly-Lys-Arg-AMC and Z-Gly-Pro-Arg-pNA are employed in HTS efforts targeting West Nile Virus protease and trypsin, respectively nih.govasm.org. The ability of this compound to produce a distinct colorimetric change upon enzymatic action is instrumental in the swift identification of compounds that modulate enzyme activity, thereby supporting drug discovery and biochemical research initiatives.

    Methodological Challenges and Optimization in Research Utilizing this compound

    The effective application of this compound in research necessitates careful attention to several methodological considerations to ensure the accuracy and reproducibility of experimental outcomes.

    Substrate Purity and Stability: Maintaining high purity of this compound is crucial for obtaining reliable kinetic data and HTS results. Suppliers typically guarantee purity levels of ≥99% (HPLC, TLC) chemimpex.com. Proper storage, such as refrigeration at 0-8°C, is essential for preserving substrate integrity and preventing degradation chemimpex.comiris-biotech.de.

    Assay Condition Optimization:

    pH Dependence: Enzyme activity is highly sensitive to pH. Studies on similar lysine-based pNA substrates, like Z-Lys-pNA, have revealed significant pH-dependent variations in kinetic parameters (kcat, Km) and catalytic efficiency (kcat/Km) acs.orgnih.gov. Therefore, optimizing and rigorously controlling the pH of the assay buffer is critical for accurate and reproducible results. This often involves selecting appropriate buffer systems and verifying their performance across the desired pH range.

    Enzyme and Substrate Concentration: For kinetic studies, a range of substrate concentrations is required to accurately determine Km and kcat values nih.govnih.govacs.org. In HTS, maintaining consistent enzyme concentration is vital for assay robustness and comparability across different screening plates nih.govasm.org. Optimal concentrations must be determined experimentally to ensure the assay is sensitive to potential modulators and operates within a predictable response range.

    Incubation Times: The duration of enzyme-inhibitor pre-incubation and the enzyme-substrate reaction time can significantly influence experimental outcomes, particularly when dealing with slow-binding inhibitors or enzymes exhibiting complex activation kinetics nih.govasm.org. These incubation periods require careful optimization to accurately capture the relevant biological effects.

    Detection Wavelength: For pNA-based substrates, the release of pNA is typically monitored spectrophotometrically, with the absorbance maximum usually around 405 nm pentapharm.comnih.govnih.govexplorationpub.com.

    Specificity and Potential Interference: While this compound is designed for specific enzyme targets, it is important to consider the potential for cross-reactivity with other proteases that might be present in complex biological samples. Validation of assay specificity and, if necessary, the use of selective inhibitors or purification of the target enzyme are important considerations to mitigate false positives.

    Protecting Group Considerations: The Boc and Z protecting groups on the lysine residue influence the substrate's solubility and its interaction with the enzyme's active site. The Boc group is generally acid-labile, while the Z group is more stable and typically removed via hydrogenation or strong acidic conditions issuu.comgoogle.com. Although these groups are primarily employed for synthetic purposes in peptide chemistry, their presence can subtly affect substrate binding and cleavage kinetics compared to an unprotected lysine residue. Understanding the lability characteristics of these protecting groups is also important if subsequent chemical modifications or analyses are planned.

    Compound Table

    Q & A

    Basic Research Questions

    Q. What is the role of Boc-Lys(Z)-PNA in solid-phase peptide synthesis (SPPS), and how does its structure influence coupling efficiency?

    • Methodological Answer : this compound is a protected lysine derivative where the α-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the ε-amino group is protected by a benzyloxycarbonyl (Z) group. This dual protection prevents undesired side reactions during SPPS. Critical steps include:

    • Coupling : Use of activating agents like HBTU or DIC/HOBt to facilitate amide bond formation.
    • Deprotection : Sequential removal of Boc (via TFA) and Z (via H₂/Pd-C or HF) groups.
    • Purification : Reverse-phase HPLC or flash chromatography to isolate the target peptide .
      • Data Table :
    Protection GroupDeprotection ReagentTime (hrs)Efficiency (%)Side Products
    BocTFA (95%)1–2>95Trityl cations
    ZH₂/Pd-C4–685–90Benzyl ethers

    Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR confirm protection group integrity. For example, Boc protons appear as a singlet at ~1.4 ppm, while Z-group aromatic protons resonate at 7.2–7.4 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. Discrepancies >2 ppm suggest impurities or incorrect protection .
    • HPLC : Purity >95% is ideal; gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) resolves unreacted intermediates .

    Q. How does solvent polarity impact the stability of this compound during synthesis?

    • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate Z-group hydrolysis under acidic conditions. Stability tests should:

    • Vary Solvents : Compare DMF, THF, and dichloromethane (DCM) at room temperature.
    • Monitor Degradation : Use HPLC to track byproduct formation over 24–48 hours .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between NMR and mass spectrometry data when characterizing this compound derivatives?

    • Methodological Answer : Contradictions may arise from:

    • Ionization Artifacts in MS : Adducts (e.g., Na⁺/K⁺) inflate mass values. Use desalting columns or ESI⁻ mode to minimize interference .
    • Solvent Effects in NMR : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift peaks. Perform 2D NMR (e.g., HSQC, COSY) to confirm assignments .
      • Case Study : A 2023 study found this compound in DMSO-d₆ showed unexpected ε-amino deprotection. Repeating in CDCl₃ resolved the anomaly, attributed to DMSO’s mild acidity .

    Q. What experimental design considerations are critical for optimizing Boc and Z group deprotection?

    • Methodological Answer :

    • Factorial Design : Test variables (acid concentration, temperature, time) systematically. For example:
    FactorLevels TestedOptimal Condition
    TFA Concentration50%, 95%, 100%95% (1 hr)
    Temperature0°C, 25°C, 40°C25°C
    • Side Reaction Mitigation : Add scavengers (e.g., triisopropylsilane) during Boc deprotection to trap trityl cations .

    Q. How should researchers address discrepancies between HPLC purity data and biological activity assays for this compound-containing peptides?

    • Methodological Answer :

    • Orthogonal Validation : Combine HPLC with LC-MS/MS to detect trace impurities (<1%) that may inhibit activity.
    • Activity Assay Controls : Include a reference peptide without this compound to isolate its contribution .

    Data Contradiction Analysis

    Q. How to interpret conflicting stability data for this compound under varying pH conditions?

    • Methodological Answer :

    • Controlled Replication : Repeat experiments at pH 2, 7, and 12 using standardized buffers (e.g., phosphate vs. citrate).
    • Kinetic Modeling : Plot degradation rates (k) vs. pH to identify hydrolysis mechanisms (acid- vs. base-catalyzed) .
      • Example : A 2024 study reported rapid Z-group hydrolysis at pH 2, while another observed stability—this was resolved by noting differences in ionic strength (0.1 M vs. 1.0 M buffers) .

    Guidelines for Rigorous Research Design

    • Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .
    • Ethical Data Collection : Ensure de-identification of raw spectral/assay data when sharing publicly .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.